molecular formula C22H24N4O3 B7064327 N'-[2-(methoxymethyl)phenyl]-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]oxamide

N'-[2-(methoxymethyl)phenyl]-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]oxamide

Cat. No.: B7064327
M. Wt: 392.5 g/mol
InChI Key: GAMOSPGAOOSJFY-UHFFFAOYSA-N
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Description

N’-[2-(methoxymethyl)phenyl]-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]oxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes both methoxymethyl and methylimidazolyl groups, which contribute to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

N'-[2-(methoxymethyl)phenyl]-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-16-23-10-11-26(16)14-18-7-5-6-17(12-18)13-24-21(27)22(28)25-20-9-4-3-8-19(20)15-29-2/h3-12H,13-15H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMOSPGAOOSJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=CC=CC(=C2)CNC(=O)C(=O)NC3=CC=CC=C3COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(methoxymethyl)phenyl]-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]oxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Methoxymethyl Phenyl Intermediate: This step involves the reaction of 2-bromomethylphenol with methanol in the presence of a base such as sodium hydroxide to form 2-(methoxymethyl)phenol.

    Coupling with Methylimidazole: The intermediate is then reacted with 2-methylimidazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired imidazolyl derivative.

    Oxamide Formation: Finally, the imidazolyl derivative is reacted with oxalyl chloride and an amine to form the oxamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxymethyl group can undergo oxidation reactions to form aldehydes or carboxylic acids.

    Reduction: The oxamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of 2-(methoxymethyl)benzoic acid.

    Reduction: Formation of N’-[2-(methoxymethyl)phenyl]-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]amine.

    Substitution: Formation of nitro or bromo derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, N’-[2-(methoxymethyl)phenyl]-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]oxamide can be used as a building block for the synthesis of more complex molecules

Biology

This compound may exhibit biological activity due to the presence of the imidazole ring, which is known to interact with biological targets such as enzymes and receptors. It could be explored for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. The imidazole ring is a common pharmacophore in many drugs, suggesting that derivatives of this compound might exhibit pharmacological activity.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the methoxymethyl and imidazole groups.

Mechanism of Action

The mechanism by which N’-[2-(methoxymethyl)phenyl]-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]oxamide exerts its effects would depend on its specific application. In biological systems, the imidazole ring can interact with metal ions or active sites of enzymes, potentially inhibiting their activity. The methoxymethyl group might enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(hydroxymethyl)phenyl]-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]oxamide
  • N’-[2-(methoxymethyl)phenyl]-N-[[3-[(2-ethylimidazol-1-yl)methyl]phenyl]methyl]oxamide
  • N’-[2-(methoxymethyl)phenyl]-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]ethyl]oxamide

Uniqueness

The uniqueness of N’-[2-(methoxymethyl)phenyl]-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]oxamide lies in its specific combination of functional groups. The methoxymethyl group provides unique reactivity and solubility properties, while the imidazole ring offers potential biological activity. This combination makes it a versatile compound for various applications in research and industry.

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